molecular formula C21H26N2O5S B2794881 ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate CAS No. 670268-19-6

ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2794881
CAS No.: 670268-19-6
M. Wt: 418.51
InChI Key: OELCMAXPWZPJQK-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a pyrrolidine moiety, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are primarily synthesized for the study of their structural and physicochemical properties. For example, Spoorthy et al. (2021) explored the synthesis and characterization of related ethyl thiophene carboxylate derivatives, investigating their antimicrobial activity and conducting docking studies to understand their interaction with biological targets. This work highlights the chemical versatility and potential utility of such compounds in creating antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Pharmacological Activities

Research into the pharmacological activities of these compounds reveals their potential in various therapeutic areas. Zykova et al. (2016) synthesized a series of pyrrolidine carboxylates showing significant antiradical and anti-inflammatory activities, indicating the therapeutic potential of these derivatives in managing oxidative stress and inflammation-related conditions (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).

Antiproliferative and Antimicrobial Effects

Ghorab et al. (2013) explored the antiproliferative activity of novel thiophene and thienopyrimidine derivatives, showing significant activity against breast and colon cancer cell lines. This study underscores the potential of ethyl thiophene carboxylate derivatives in cancer research, providing a basis for the development of new anticancer agents (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Immunobiological Activity

Gein et al. (2016) synthesized a series of pyrroline carboxylates to study their antibacterial and immunobiological activities. The findings indicate these compounds' potential in modulating immune responses and combating bacterial infections, which could lead to the development of new therapeutic strategies for treating infectious diseases (Gein, Bobrovskaya, Odegova, Krylova, Gein, Sopova, & Gein, 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

    Formation of the Carboxylate Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-28-21(25)19-15(14-7-8-16(26-2)17(11-14)27-3)13-29-20(19)22-18(24)12-23-9-5-6-10-23/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELCMAXPWZPJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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